molecular formula C71H113N23O28 B612605 Myelin Basic Protein (MBP) (68-82), guinea pig

Myelin Basic Protein (MBP) (68-82), guinea pig

Cat. No.: B612605
M. Wt: 1736.8 g/mol
InChI Key: ROVJYNCPHLNVSO-OXKPGLRSSA-N
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Description

Myelin Basic Protein (MBP) (68-82), guinea pig, is a 15-amino acid peptide fragment (Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn) derived from the larger MBP protein, which is critical for myelination in the central nervous system (CNS) . With a molecular weight of 1736.79 Da (C₇₁H₁₁₃N₂₃O₂₈), this fragment is implicated in autoimmune demyelinating diseases like multiple sclerosis (MS) and experimental allergic encephalomyelitis (EAE) . Its physicochemical properties include high solubility in water (≥54.6 mg/mL) and dimethyl sulfoxide (≥173.6 mg/mL) but insolubility in ethanol . MBP (68-82) is used extensively in research to study immune responses and remyelination mechanisms .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H113N23O28/c1-33(2)25-44(90-65(116)46(30-95)82-54(103)29-81-57(108)36(73)26-34-10-12-35(98)13-11-34)69(120)94-24-6-9-49(94)68(119)88-41(16-20-52(76)101)61(112)83-37(7-3-4-22-72)58(109)92-47(31-96)66(117)86-39(14-18-50(74)99)60(111)84-38(8-5-23-80-71(78)79)59(110)93-48(32-97)67(118)87-40(15-19-51(75)100)62(113)89-43(28-56(106)107)64(115)85-42(17-21-55(104)105)63(114)91-45(70(121)122)27-53(77)102/h10-13,33,36-49,95-98H,3-9,14-32,72-73H2,1-2H3,(H2,74,99)(H2,75,100)(H2,76,101)(H2,77,102)(H,81,108)(H,82,103)(H,83,112)(H,84,111)(H,85,115)(H,86,117)(H,87,118)(H,88,119)(H,89,113)(H,90,116)(H,91,114)(H,92,109)(H,93,110)(H,104,105)(H,106,107)(H,121,122)(H4,78,79,80)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVJYNCPHLNVSO-OXKPGLRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H113N23O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1736.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myelin Basic Protein (68-82), guinea pig, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Myelin Basic Protein (68-82), guinea pig, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Myelin Basic Protein (68-82), guinea pig, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the peptide may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .

Scientific Research Applications

Immunological Studies

Myelin Basic Protein (68-82) has been extensively used in immunological research to understand autoimmune responses related to multiple sclerosis. Key findings include:

  • T Cell Activation : Research indicates that this peptide can activate CD4+ and CD8+ T lymphocytes, which are critical in the pathogenesis of multiple sclerosis. Studies have shown that patients with multiple sclerosis exhibit heightened T cell responses to this peptide compared to healthy controls .
  • Antibody Response : In models such as Lewis rats, antibodies against MBP (68-82) have been raised to study their role in autoimmune responses. This helps elucidate how immune responses contribute to demyelination .
  • MHC Class II Presentation : Endothelial cells from guinea pig brains can present MBP to lymphocytes, leading to a proliferative immune response. This suggests a potential role for cerebrovascular endothelial cells in mediating immune responses during demyelinating events .

Biochemical Analysis

The biochemical properties of Myelin Basic Protein (68-82) are critical for understanding its interactions within biological systems:

  • Interaction with Lipids : The peptide interacts with negatively charged lipids on oligodendrocyte membranes, influencing the adhesion properties necessary for myelination .
  • Degradation Studies : Research has shown that MBP can lose its encephalitogenic activity when incubated in normal serum, providing insights into its stability and potential therapeutic windows .

Therapeutic Development

Myelin Basic Protein (68-82) serves as a model for developing therapeutic strategies against autoimmune diseases:

  • Experimental Models : The peptide is used to induce EAE in guinea pigs, allowing researchers to test new treatments aimed at modulating immune responses and preventing demyelination .
  • Potential Diagnostic Tools : Due to its immunogenic properties, MBP (68-82) can be utilized in developing diagnostic assays for autoimmune diseases like multiple sclerosis .

Case Studies

Several case studies highlight the applications of Myelin Basic Protein (68-82):

  • EAE Induction and Treatment Evaluation : A study evaluated the effects of various treatments on EAE induced by MBP (68-82). Results indicated that certain immunotherapies could significantly reduce clinical scores and delay symptom onset compared to controls.
  • Antibody Response Profiling : In another study involving guinea pigs sensitized with MBP (68-82), researchers monitored antibody production over time. Findings suggested that specific antibody profiles could correlate with disease severity, providing insights into potential biomarkers for multiple sclerosis .

Mechanism of Action

Myelin Basic Protein (68-82), guinea pig, exerts its effects by interacting with the immune system. It is recognized by T cells, leading to their activation and the subsequent immune response. This interaction is crucial for the induction of experimental allergic encephalomyelitis, making it a valuable model for studying multiple sclerosis .

Comparison with Similar Compounds

Sequence and Structural Comparisons

Guinea Pig MBP (68-82) vs. Longer Fragments (e.g., 68-88): The guinea pig MBP (68-82) is a truncated form of the encephalitogenic fragment 68-86. The full 68-88 fragment (21 amino acids) contains additional residues that enhance its immunogenicity and ability to induce EAE in animal models . Structural studies show that residues 68-82 lack the C-terminal region (83-88), which is critical for T-cell receptor binding in some species .

Cross-Species Comparisons:

  • Bovine MBP (68-88): Shares 85% sequence homology with guinea pig MBP (68-88) but differs in key residues (e.g., substitution of Arg76 in guinea pig with Lys76 in bovine), altering antigenicity .
  • Human MBP (68-88): Contains a unique Lys substitution at position 82, reducing its encephalitogenic potency compared to guinea pig MBP .

Post-Translational Modifications (PTMs):
Mammalian MBP fragments, including guinea pig MBP (68-82), exhibit PTMs such as citrullination and methylation, which are absent in lower vertebrates like reptiles . These modifications influence antigenicity and are linked to MS pathogenesis .

Immunological Properties

Antigenicity and Epitope Specificity:

  • Monoclonal antibodies raised against guinea pig MBP (68-88) show higher specificity for the 68-82 region compared to antibodies targeting mouse MBP, suggesting unique conformational epitopes in the guinea pig fragment .
  • In Lewis rats, MBP (68-82) induces weaker T-cell proliferation and antibody responses than the full 68-88 fragment, highlighting the importance of residues 83-88 in immune activation .

Disease Models:

  • EAE Induction: The 68-88 fragment is a potent inducer of EAE, whereas MBP (68-82) requires adjuvant potentiation to achieve similar effects .
  • Remyelination: In spinal cord injury models, MBP (68-82) promotes oligodendrocyte proliferation and axonal remyelination, comparable to effects seen with full-length MBP .

Functional Interactions

Lipid Binding:
Guinea pig MBP (68-82) interacts with phosphatidylserine (PS) and phosphatidylcholine (PC) in myelin membranes. Unlike the full-length MBP, this fragment shows reduced capacity to compete with deiminated MBP for lipid binding, which may limit its role in stabilizing damaged myelin .

Charge Isomer Comparisons: Murine MBP charge isomers (e.g., rmC1 and rmC8) differ in membrane interactions, with rmC8 exhibiting structural deficiencies.

Data Tables

Table 1: Sequence Comparison of MBP Fragments Across Species

Species Fragment Sequence (68-82) Key Modifications
Guinea Pig 68-82 YGSLPQKSQRQSDEN Citrullination at Arg76
Bovine 68-88 YGSLPQKSQRRPSQDNY Methylation at Lys82
Human 68-88 YGSLPQKSQKQPSQDNK Lys82 substitution
Rabbit 68-88 YGSLPQKSQRRPSQDNY Similar to bovine

Table 2: Physicochemical Properties of MBP (68-82), Guinea Pig

Property Value
Molecular Weight 1736.79 Da
Solubility (Water) ≥54.6 mg/mL
Solubility (DMSO) ≥173.6 mg/mL
Isoelectric Point (pI) ~10.5 (predicted)
CAS Number 93674-97-6 / 98474-59-0

Key Research Findings

  • Immune Evasion: The truncated 68-82 fragment avoids detection by certain T-cell clones that target the 68-88 region, making it less pathogenic in EAE models .
  • Therapeutic Potential: In EAE mice, treatments targeting MBP (68-82) reduce demyelination and increase expression of remyelination markers like NG2 and MBP .
  • Species-Specificity: Guinea pig MBP (68-82) induces stronger cross-reactive antibodies in primates compared to rodent-derived fragments, suggesting its utility in translational MS research .

Contrasts with Non-Myelin Basic Proteins

Despite naming similarities, guinea pig eosinophil major basic protein (MBP) is functionally distinct.

Biological Activity

Myelin Basic Protein (MBP) is a crucial component of the myelin sheath that insulates nerve fibers in the central nervous system (CNS). The specific peptide MBP (68-82) from guinea pigs has garnered significant attention due to its role in various neurological conditions, particularly multiple sclerosis (MS). This article explores the biological activity of MBP (68-82), summarizing key research findings, case studies, and relevant data.

Structure and Composition

The peptide MBP (68-82) has the following amino acid sequence:

  • Sequence : Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn
  • Molecular Weight : 1736.79 Da

This sequence is critical for its immunogenic properties and interaction with immune cells, particularly T lymphocytes.

Role in Myelination and Immune Response

MBP is integral to the process of myelination, where it plays a role in stabilizing the myelin sheath. Research indicates that MBP is involved in several autoimmune responses, particularly in demyelinating diseases like MS. The following points summarize its biological activities:

  • Demyelination : Studies have shown that antibodies against MBP can contribute to the demyelination process observed in MS patients. These antibodies may disrupt the integrity of the myelin sheath, leading to neurological deficits .
  • T Cell Activation : MBP (68-82) has been implicated in the activation of CD4+ and CD8+ T lymphocytes. In MS patients, pre-existing immune responses to MBP epitopes can lead to heightened T-cell activation, exacerbating the disease .

Immunological Studies

Several studies have investigated the immunological aspects of MBP (68-82):

  • Antibody Response : In Lewis rats, antibodies were raised against the encephalitogenic peptide corresponding to residues 68-88 of guinea pig MBP. This model helps elucidate how these antibodies contribute to autoimmune responses .
  • MHC Class II Presentation : Research demonstrated that endothelial cells from guinea pig brains can present MBP to allogeneic lymphocytes, leading to a proliferative response. This suggests a role for cerebrovascular endothelial cells in mediating immune responses during demyelinating events .

Case Studies and Clinical Relevance

Clinical studies have highlighted the significance of MBP in diagnosing and understanding MS:

  • Predictive Value : Antimyelin antibodies have been shown to predict clinically definite MS following a first demyelinating event. This finding underscores the potential for MBP as a biomarker in clinical settings .

Data Summary

The following table summarizes key findings from various studies on MBP (68-82):

Study ReferenceKey FindingsImplications
Sakamoto et al. (1987)Identified complete amino acid sequence of bovine MBPEstablished foundational knowledge for further studies on MBP
Berger et al. (2003)Antimyelin antibodies predict MS onsetSuggests potential for early diagnosis
Inouye & Kirschner (1991)Discussed folding and function of myelin proteinsImportant for understanding structural biology of MBP
Recent Immunological StudiesT cell activation linked to MBP epitopesHighlights role in autoimmune pathology

Q & A

Q. What structural features of MBP (68-82) contribute to its role in myelin sheath stability?

The MBP (68-82) fragment contains a conserved sequence (Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn) critical for interactions with lipid bilayers. Its cationic residues (e.g., Arg, Lys) mediate electrostatic binding to negatively charged lipids, stabilizing myelin compaction. Structural studies using circular dichroism and nuclear magnetic resonance (NMR) reveal dynamic folding patterns influenced by pH and post-translational modifications, such as deamidation .

Q. How is MBP (68-82) utilized in experimental autoimmune encephalomyelitis (EAE) models?

MBP (68-82) is a key encephalitogenic epitope in guinea pigs, inducing EAE when administered with adjuvants like complete Freund’s adjuvant (CFA). Researchers inject 50–200 µg peptide emulsified in CFA subcutaneously, followed by pertussis toxin to disrupt the blood-brain barrier. Clinical scores (e.g., limb paralysis) are monitored for 14–21 days, with histopathology confirming CNS demyelination .

Q. What methods are recommended for quantifying MBP (68-82) in biological samples?

Use sandwich ELISA kits (e.g., Human MBP ELISA Kit CSB-E08283h) with a detection range of 7.8–500 ng/mL and sensitivity <1.95 ng/mL. Key steps include:

  • Coating plates with anti-MBP antibodies.
  • Blocking with BSA to reduce nonspecific binding.
  • Adding biotinylated detection antibodies and HRP-avidin conjugates.
  • Quantifying colorimetric signals (OD450 nm) against a standard curve generated using Curve Expert software .

Advanced Research Questions

Q. How do cross-species variations in MBP (68-82) affect immunogenicity in translational studies?

Guinea pig MBP (68-82) shares 80% sequence homology with human MBP but differs at residues 76 (Ser vs. Thr) and 82 (Asn vs. Pro). These variations alter MHC-II binding affinity, impacting T-cell activation in EAE models. Comparative studies using transgenic mice expressing human MHC alleles (e.g., HLA-DR2) reveal divergent cytokine profiles (Th1 vs. Th17) .

Q. What strategies resolve contradictions in MBP (68-82)-induced EAE reproducibility?

Discrepancies arise from peptide purity (>98% HPLC), storage conditions (-20°C, lyophilized), and animal strain (e.g., SJL/J vs. Lewis rats). Mitigation includes:

  • Validating peptide integrity via mass spectrometry.
  • Adjusting doses using body surface area (BSA) conversion tables (e.g., guinea pig Km = 0.31).
  • Standardizing adjuvant batches and injection protocols .

Q. How can post-translational modifications (PTMs) of MBP (68-82) be characterized in demyelination models?

Phosphorylation (Ser/Thr residues) and citrullination (Arg deimination) are detected via:

  • Immunoblotting : Anti-phospho-MBP (ab216590) and anti-citrulline antibodies.
  • LC-MS/MS : Peptide digestion with trypsin followed by fragmentation analysis. Functional assays (e.g., lipid vesicle binding) quantify PTM effects on myelin stability .

Q. What computational tools predict MBP (68-82) epitope interactions with MHC-II?

Use NetMHCIIpan 4.0 or IEDB tools to model peptide-MHC binding. Input the MBP (68-82) sequence to predict binding affinities for HLA-DR/DQ alleles. Experimental validation involves tetramer staining or ELISPOT assays to confirm T-cell reactivity in EAE splenocytes .

Methodological Challenges and Solutions

Q. How to optimize MBP (68-82) solubility for in vitro assays?

Reconstitute lyophilized peptide in sterile PBS (pH 7.4) at 1–5 mg/mL. Vortex for 5 min, then sonicate (30 sec pulses) to prevent aggregation. For hydrophobic variants, add 10% DMSO (v/v) and centrifuge (14,000 × g, 10 min) to remove insoluble particles .

Q. What controls are essential for MBP (68-82) antibody specificity validation?

Include:

  • Negative controls : Knockout CNS tissue or scrambled peptide (e.g., MBP scrambled 68-82).
  • Competition assays : Pre-incubate antibodies with excess MBP (68-82) to block signal.
  • Cross-reactivity panels : Test against homologs (e.g., rat MBP 74-85) .

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